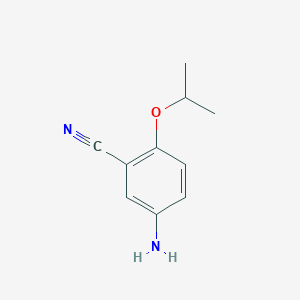

5-Amino-2-(propan-2-yloxy)benzonitrile

Description

5-Amino-2-(propan-2-yloxy)benzonitrile (CAS: 1027997-04-1) is a benzonitrile derivative with the molecular formula C₁₀H₁₂N₂O and a molecular weight of 176.22 g/mol. Its structure features an amino group (-NH₂) at the 5-position of the benzene ring, a nitrile (-C≡N) group at the 2-position, and an isopropoxy (-OCH(CH₃)₂) substituent. The compound is cataloged under PubChem CID 61269200 and is commercially available through suppliers like American Elements, which provides high-purity grades for life science applications . Its IUPAC name, 5-amino-2-propan-2-yloxybenzonitrile, reflects its substituent arrangement. The compound’s physicochemical properties, including solubility and stability, are influenced by the electron-withdrawing nitrile and electron-donating amino and alkoxy groups, making it a versatile intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name |

5-amino-2-propan-2-yloxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7(2)13-10-4-3-9(12)5-8(10)6-11/h3-5,7H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSKJJZBZSWZGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027997-04-1 | |

| Record name | 5-amino-2-(propan-2-yloxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

5-Amino-2-(propan-2-yloxy)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an amino group and a propan-2-yloxy group attached to a benzene ring, which contributes to its unique reactivity and interaction with biological targets. The molecular formula is , indicating the presence of nitrogen and oxygen that may participate in various biochemical interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or modulator , influencing various biochemical pathways. For instance, it has been observed to affect ion channels and receptor binding, leading to alterations in cellular signaling processes.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. In particular, studies have demonstrated that derivatives of this compound can inhibit the growth of lung and breast cancer cells .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Lung Cancer Cells | 10 | Antiproliferative |

| Breast Cancer Cells | 15 | Antiproliferative |

Enzyme Interaction

The compound has been studied for its potential as an enzyme inhibitor. Its structural features allow it to bind effectively to the active sites of certain enzymes, thereby modulating their activity. This property is particularly relevant in the context of developing therapeutic agents aimed at diseases characterized by enzyme dysregulation.

Case Studies

- Cystic Fibrosis Modulation : In a study investigating cystic fibrosis transmembrane conductance regulator (CFTR) modulators, compounds related to this compound were evaluated for their ability to enhance CFTR function. The results indicated that these compounds could potentially improve ion transport in epithelial cells derived from cystic fibrosis patients, suggesting a therapeutic avenue for treating this condition .

- Anticancer Activity : A series of experiments assessed the anticancer efficacy of fluorinated derivatives of similar compounds. The results showed that certain modifications led to enhanced potency against specific cancer types, underscoring the importance of structural variations in optimizing biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of benzonitrile derivatives allows for tailored applications in medicinal chemistry, materials science, and agrochemicals. Below is a comparative analysis of 5-amino-2-(propan-2-yloxy)benzonitrile with analogous compounds, highlighting key differences in substituents, properties, and applications.

Table 1: Structural and Functional Comparison of Benzonitrile Derivatives

Key Observations

Substituent Effects on Reactivity and Solubility The isopropoxy group in the target compound enhances lipophilicity compared to smaller substituents like fluoro (-F). This property is critical for membrane permeability in drug candidates . Piperidine and pyrrole substituents introduce nitrogen heterocycles, which can improve binding affinity to biological targets (e.g., enzymes or receptors) . Trifluoromethylphenoxy groups (as in the OLED-related derivative) contribute to electron-deficient aromatic systems, a desirable trait in thermally activated delayed fluorescence (TADF) materials for organic light-emitting diodes (OLEDs) .

Biological Activity Benzonitrile derivatives with amino and heterocyclic substituents (e.g., piperidine, pyrrole) are frequently explored as kinase inhibitors or antimicrobial agents. For example, fluorinated analogs like 5-amino-2-fluorobenzonitrile are hypothesized to exhibit enhanced metabolic stability in vivo . In a study of anti-Plasmodium falciparum activity, benzonitrile derivatives with congruent structural motifs demonstrated pIC₅₀ values ≥8, suggesting substituent-dependent potency .

Materials Science Applications Derivatives with bulky or electron-withdrawing groups (e.g., trifluoromethylphenoxy) are prioritized in OLED research due to their ability to stabilize excited states and improve device efficiency .

Synthetic Accessibility

- The target compound’s isopropoxy group is synthetically accessible via nucleophilic aromatic substitution or Ullmann coupling, whereas piperidine and pyrrole derivatives may require transition-metal-catalyzed cross-coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.